molecular formula C16H16FNOS B2860529 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide CAS No. 896356-88-0

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide

Cat. No.: B2860529
CAS No.: 896356-88-0
M. Wt: 289.37
InChI Key: HTHWBKXHHHTSMA-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide is an organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor under basic conditions.

    Amidation Reaction: The resulting thioether intermediate is then subjected to an amidation reaction with m-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide involves its interaction with specific molecular targets. The thioether and amide functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide
  • 3-((4-bromophenyl)thio)-N-(m-tolyl)propanamide
  • 3-((4-methylphenyl)thio)-N-(m-tolyl)propanamide

Uniqueness

3-((4-fluorophenyl)thio)-N-(m-tolyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-3-2-4-14(11-12)18-16(19)9-10-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHWBKXHHHTSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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